1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine
CAS No.:
Cat. No.: VC20142639
Molecular Formula: C8H14BrN3
Molecular Weight: 232.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14BrN3 |
|---|---|
| Molecular Weight | 232.12 g/mol |
| IUPAC Name | 1-(4-bromo-2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanamine |
| Standard InChI | InChI=1S/C8H14BrN3/c1-6-8(9)7(5-11(2)3)12(4)10-6/h5H2,1-4H3 |
| Standard InChI Key | PEYGMZQJGBVRPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1Br)CN(C)C)C |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine features a pyrazole ring substituted with bromine at the 4-position and methyl groups at the 1- and 3-positions. The methanamine moiety is attached to the 5-position of the pyrazole, with two methyl groups bonded to the nitrogen atom. This configuration creates a planar pyrazole core with electron-withdrawing bromine and electron-donating dimethylamino groups, resulting in a polarized electronic structure. Computational models suggest that the bromine atom enhances electrophilic reactivity, while the dimethylamino group contributes to solubility in polar solvents .
Crystallographic Insights
X-ray diffraction studies of related brominated pyrazole derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å . While direct crystallographic data for 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is limited, analogous compounds exhibit hydrogen bonding between pyrazole nitrogen atoms and water molecules, stabilizing the crystal lattice .
Table 1: Comparative Crystallographic Data for Brominated Pyrazole Derivatives
Synthesis and Characterization
Synthetic Pathways
The synthesis typically begins with 4-bromo-1,3-dimethyl-1H-pyrazole, which undergoes nucleophilic substitution at the 5-position. Reaction with N,N-dimethylmethanamine in the presence of a base like sodium hydroxide yields the target compound. Alternative routes involve coupling reactions using palladium catalysts to attach the dimethylamino group .
Key Reagents and Conditions
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Reducing Agents: Lithium aluminum hydride (LiAlH₄) for intermediate reductions.
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Solvents: Ethanol and chloroform-hexane mixtures for crystallization .
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Catalysts: Zn(NO₃)₂·6H₂O for facilitating coordination complexes .
Table 2: Spectroscopic Characterization Data
Biological Activity and Mechanisms
Structure-Activity Relationships
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Bromine Substitution: Enhances electrophilicity, improving interaction with DNA alkylation sites .
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Dimethylamino Group: Increases membrane permeability due to lipophilic character.
Applications in Pharmaceutical and Material Science
Drug Development
The compound’s ability to modulate EGFR and induce apoptosis positions it as a lead candidate for anticancer drug design . Structural analogs have entered preclinical trials for inflammatory diseases.
Coordination Chemistry
Reactions with transition metals like zinc yield stable complexes, as evidenced by single-crystal X-ray structures . These complexes exhibit potential as catalysts in organic synthesis .
Comparative Analysis with Analogous Compounds
Table 3: Bioactivity Comparison of Pyrazole Derivatives
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